molecular formula C14H12O5S B2714814 4-Formylphenyl 4-methoxybenzenesulfonate CAS No. 431909-59-0

4-Formylphenyl 4-methoxybenzenesulfonate

Cat. No.: B2714814
CAS No.: 431909-59-0
M. Wt: 292.31
InChI Key: OYVPSHICKPOUAC-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfonate Esters in Contemporary Organic Chemistry

Aryl sulfonate esters have carved a significant niche in modern organic chemistry due to their dual nature as both stable protecting groups for phenols and effective electrophiles in a variety of transformations. researchgate.net Their stability under a range of reaction conditions makes them reliable for masking hydroxyl groups during multi-step syntheses. researchgate.net Furthermore, the sulfonate moiety is an excellent leaving group, rendering the ipso-carbon susceptible to nucleophilic attack. This reactivity has positioned aryl sulfonates as viable alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. researchgate.net Their applications are diverse, extending into the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

Role of Formylphenyl Moieties in Advanced Synthetic Transformations

The formyl group (-CHO) attached to an aromatic ring is a gateway to a vast array of chemical transformations. wikipedia.org As an electron-withdrawing group, it activates the aromatic ring for certain reactions and can be readily converted into a wide range of other functional groups. The aldehyde functionality can participate in nucleophilic addition reactions, reductive aminations, Wittig reactions, and various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. In the context of advanced synthetic transformations, the formylphenyl moiety can serve as a crucial handle for the late-stage functionalization of complex molecules, allowing for the introduction of molecular diversity at a late point in a synthetic sequence. nih.gov

Structural and Chemical Relevance of 4-Formylphenyl 4-methoxybenzenesulfonate (B230329)

4-Formylphenyl 4-methoxybenzenesulfonate is a bifunctional molecule that synergistically combines the key attributes of both aryl sulfonate esters and aromatic aldehydes. The 4-methoxybenzenesulfonate (brosylate) group provides a good leaving group for cross-coupling reactions, while the 4-formylphenyl moiety offers a site for subsequent chemical modifications. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule. The methoxy (B1213986) group on the benzenesulfonate (B1194179) ring can also subtly influence the reactivity of the sulfonate ester.

Analogous Synthesis: While specific literature on the direct synthesis of 4-Formylphenyl 4-methoxybenzenesulfonate is not abundant, its preparation can be reliably inferred from analogous procedures for similar compounds. A plausible and efficient method involves the reaction of 4-hydroxybenzaldehyde (B117250) with 4-methoxybenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534), in an appropriate solvent like ethyl acetate.

Table 1: Proposed Synthesis of 4-Formylphenyl 4-methoxybenzenesulfonate

Reactant 1 Reactant 2 Base Solvent Product
4-Hydroxybenzaldehyde4-Methoxybenzenesulfonyl chlorideTriethylamineEthyl acetate4-Formylphenyl 4-methoxybenzenesulfonate

This reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ from 4-hydroxybenzaldehyde and the base, on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride, leading to the formation of the sulfonate ester linkage.

Spectroscopic Data (Based on Analogous Compounds): The structural characterization of 4-Formylphenyl 4-methoxybenzenesulfonate would rely on standard spectroscopic techniques. The following table provides expected data based on the analysis of structurally similar compounds.

Table 2: Expected Spectroscopic Data for 4-Formylphenyl 4-methoxybenzenesulfonate

Spectroscopic Technique Expected Key Signals
¹H NMR Signals corresponding to the aldehydic proton (around 9.9-10.0 ppm), aromatic protons of both rings with characteristic splitting patterns, and a singlet for the methoxy group protons (around 3.8-3.9 ppm).
¹³C NMR Resonances for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons, and the methoxy carbon (around 56 ppm).
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), S=O stretching of the sulfonate group (around 1370 and 1180 cm⁻¹), and C-O stretching.

Overview of Academic Research Trajectories for 4-Formylphenyl 4-methoxybenzenesulfonate

Given its bifunctional nature, the academic research trajectories for 4-Formylphenyl 4-methoxybenzenesulfonate are projected to be diverse and impactful. A primary area of investigation would be its utilization as a versatile building block in palladium-catalyzed cross-coupling reactions. The sulfonate ester can act as a leaving group in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide variety of substituents at the 4-position of the phenyl ring. Subsequently, the aldehyde functionality can be elaborated to construct even more complex molecular scaffolds.

Another significant research direction lies in the development of novel multi-component reactions where both the sulfonate and the formyl group participate in a orchestrated manner. This could lead to the rapid assembly of heterocyclic systems or other intricate molecular architectures. Furthermore, the compound could be explored as a precursor for the synthesis of novel ligands for catalysis or as a component in the design of functional materials, such as polymers or metal-organic frameworks, where the aldehyde group can be used for post-synthetic modification. researchgate.net The inherent reactivity of the aldehyde also opens doors for its application in bioconjugation and medicinal chemistry for the synthesis of potential therapeutic agents. nih.gov

Properties

IUPAC Name

(4-formylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-12-6-8-14(9-7-12)20(16,17)19-13-4-2-11(10-15)3-5-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPSHICKPOUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Formylphenyl 4 Methoxybenzenesulfonate

Esterification Pathways for Sulfonate Ester Formation

The primary route for the synthesis of 4-Formylphenyl 4-methoxybenzenesulfonate (B230329) involves the formation of a sulfonate ester bond. This is typically achieved through the condensation of a substituted phenol (B47542) with a sulfonyl chloride.

Condensation Reactions Involving Substituted Phenols and Sulfonyl Chlorides

The synthesis of 4-Formylphenyl 4-methoxybenzenesulfonate is accomplished through the reaction of 4-hydroxybenzaldehyde (B117250) with 4-methoxybenzenesulfonyl chloride. This reaction is a classic example of sulfonate ester formation, where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is crucial to facilitate this reaction by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity. A variety of bases can be employed, with pyridine (B92270) and triethylamine (B128534) being common choices in laboratory-scale syntheses.

A representative reaction scheme for a similar compound, 4-formylphenyl 4-nitrobenzenesulfonate, illustrates this process. In that synthesis, 4-hydroxybenzaldehyde is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a suitable base and solvent. This analogous reaction strongly suggests a similar and effective pathway for the synthesis of the target compound, 4-Formylphenyl 4-methoxybenzenesulfonate.

Mechanistic Considerations of Sulfonate Esterification

The mechanism of sulfonate esterification proceeds through a nucleophilic acyl substitution-like pathway at the sulfur atom. The key steps are as follows:

Deprotonation of the Phenol: The basic catalyst, such as pyridine, removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.

Leaving Group Departure: The chloride ion, a good leaving group, is displaced, resulting in the formation of the sulfonate ester bond and the pyridinium (B92312) chloride salt as a byproduct.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of 4-Formylphenyl 4-methoxybenzenesulfonate is contingent on the careful optimization of several reaction parameters.

Key Optimization Parameters:

ParameterInfluence on ReactionOptimized Conditions (General)
Solvent Affects solubility of reactants and reaction rate.Aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are often preferred to avoid side reactions with the sulfonyl chloride.
Base Crucial for deprotonating the phenol and neutralizing the HCl byproduct.Tertiary amines like pyridine or triethylamine are commonly used. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.
Temperature Influences the rate of reaction.The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Reaction Time Sufficient time is required for the reaction to go to completion.Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Purification Removal of unreacted starting materials and byproducts.Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography. google.com

Detailed Research Findings:

Scalability Assessments for Laboratory and Industrial Synthesis of 4-Formylphenyl 4-methoxybenzenesulfonate

The transition from laboratory-scale synthesis to larger-scale industrial production presents several challenges and considerations.

Laboratory-Scale Synthesis:

At the laboratory scale, the synthesis is generally straightforward. The use of standard glassware and purification techniques like column chromatography or recrystallization is feasible. The primary focus is on obtaining a high-purity product for research and development purposes, with yield being a secondary, though still important, consideration.

Industrial-Scale Synthesis:

Scaling up the synthesis for industrial production requires careful consideration of the following factors:

Cost of Raw Materials: The economic viability of the process is heavily dependent on the cost of 4-hydroxybenzaldehyde, 4-methoxybenzenesulfonyl chloride, and the chosen solvent and base.

Process Safety: The reaction can be exothermic, and appropriate measures for heat management must be implemented to prevent runaway reactions. The handling of sulfonyl chlorides, which can be moisture-sensitive and corrosive, also requires specific safety protocols.

Reaction Vessel and Equipment: The choice of reactor material is important to prevent corrosion. The efficiency of mixing becomes more critical on a larger scale to ensure uniform reaction conditions.

Work-up and Product Isolation: Industrial-scale purification methods would likely favor crystallization over chromatography due to cost and throughput considerations. The isolation and drying of the final product would need to be optimized for efficiency and to meet purity specifications.

Waste Management: The disposal of solvent waste and byproduct salts must be handled in an environmentally responsible and cost-effective manner.

Scalability Challenges and Potential Solutions:

ChallengePotential Solution
Exothermicity Controlled addition of reagents, efficient reactor cooling systems.
Mixing Efficiency Use of appropriately designed industrial reactors with effective agitation.
Purification Development of a robust crystallization process with a suitable solvent system to achieve the desired purity without the need for chromatography.
Solvent and Base Recovery Implementation of solvent recovery and recycling systems to reduce costs and environmental impact.

Chemical Reactivity and Transformative Utility of 4 Formylphenyl 4 Methoxybenzenesulfonate

Reactivity of the Aromatic Aldehyde Functionality

The formyl group, an aromatic aldehyde, is a cornerstone of organic chemistry, participating in a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent aromatic ring influences its reactivity through electronic effects.

Nucleophilic Addition Reactions to the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard and organolithium reagents, add to the formyl group to generate secondary alcohols. For instance, the reaction of a related p-substituted phenyl aldehyde with a Grignard reagent proceeds via nucleophilic attack on the carbonyl carbon to form a new carbon-carbon bond, followed by an acidic workup to yield the corresponding secondary alcohol.

Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes into alkenes. This reaction involves a phosphonium ylide, which attacks the aldehyde to form a betaine intermediate, subsequently collapsing to an alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Nucleophilic Addition Reaction Reagent Product Type
Grignard Reaction RMgX Secondary Alcohol
Wittig Reaction Ph₃P=CHR Alkene

Condensation Reactions Leading to Imines and Schiff Bases

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These imine-forming reactions are fundamental in various fields, including coordination chemistry and the synthesis of biologically active compounds.

The kinetics of Schiff base formation and hydrolysis can be influenced by substituents on the aromatic amine. For instance, the introduction of hydroxyl or thiol groups can affect the spectral properties and the rate of hydrolysis of the resulting Schiff base.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functionality of 4-Formylphenyl 4-methoxybenzenesulfonate (B230329) can be easily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can achieve this transformation, with potassium permanganate (KMnO₄) being a common and effective choice. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.

Conversely, the formyl group can be reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. It efficiently reduces aldehydes and ketones to alcohols while typically not affecting more robust functional groups like esters. The reduction of an aldehyde with sodium borohydride proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon.

Transformation Reagent Product Functional Group
Oxidation KMnO₄ Carboxylic Acid
Reduction NaBH₄ Primary Alcohol

Reactions Involving the Aryl Sulfonate Ester Linkage

The aryl sulfonate ester group is a versatile functional moiety, primarily utilized as a good leaving group in nucleophilic substitution and as a coupling partner in transition-metal-catalyzed cross-coupling reactions. Its reactivity provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrolytic Stability and Transesterification Processes

Aryl sulfonate esters exhibit considerable stability towards hydrolysis under neutral conditions. However, under basic or acidic conditions, they can undergo hydrolysis to yield the corresponding phenol (B47542) and sulfonic acid. The rate of hydrolysis is influenced by the electronic nature of both the aryl group and the sulfonate group. Electron-withdrawing groups on the aryl ring can enhance the rate of hydrolysis.

Transesterification, the exchange of the alkoxy or aryloxy group of an ester, can also occur with aryl sulfonates, particularly in the presence of a suitable catalyst and an excess of an alcohol. This process is less common than for carboxylic acid esters but can be a useful transformation under specific conditions.

Transition-Metal-Catalyzed Cross-Coupling Methodologies with Aryl Sulfonates

Aryl sulfonates, particularly tosylates and mesylates, have emerged as effective alternatives to aryl halides in a variety of palladium-catalyzed cross-coupling reactions. The sulfonate group acts as a leaving group, enabling the formation of new bonds at the aromatic ring.

Suzuki-Miyaura Coupling: This reaction couples an aryl sulfonate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl product. The reaction is tolerant of a wide range of functional groups, including aldehydes. For instance, Suzuki-Miyaura coupling of aryl tosylates with various boronic acids has been achieved with high yields using palladium catalysts with specialized phosphine ligands.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl sulfonate with an amine in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of anilines and other N-aryl compounds. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl sulfonate and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. This method is invaluable for the synthesis of arylalkynes. The Sonogashira coupling of aryl tosylates has been successfully demonstrated, expanding the utility of this reaction.

Heck Reaction: The Heck reaction involves the coupling of an aryl sulfonate with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The presence of electron-withdrawing groups on the aryl sulfonate can influence the efficiency of the Heck reaction.

Cross-Coupling Reaction Coupling Partner Product Type
Suzuki-Miyaura Organoboron Compound Biaryl
Buchwald-Hartwig Amine Arylamine
Sonogashira Terminal Alkyne Arylalkyne
Heck Alkene Substituted Alkene

4-Formylphenyl 4-methoxybenzenesulfonate as a Synthetic Intermediate for Complex Molecules

The utility of 4-Formylphenyl 4-methoxybenzenesulfonate as a building block in organic synthesis is underscored by its ability to participate in a diverse array of chemical transformations. The presence of both an electrophilic aldehyde carbon and an aromatic ring activated for nucleophilic attack (via the sulfonate leaving group) allows for the strategic and often orthogonal functionalization of the molecule. This enables chemists to construct complex molecular frameworks, including heterocyclic systems and polyfunctionalized aromatic scaffolds, through carefully designed synthetic routes.

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., 1,2,4-Triazol-5-ones)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. 4-Formylphenyl 4-methoxybenzenesulfonate can serve as a versatile precursor for the synthesis of such systems. For instance, the aldehyde functionality can be readily converted into a hydrazone, which is a key intermediate in the synthesis of 1,2,4-triazole derivatives.

A plausible synthetic pathway to a 1,2,4-triazol-5-one derivative commencing from 4-Formylphenyl 4-methoxybenzenesulfonate is outlined below. The initial step involves the condensation of the aldehyde with a hydrazine derivative, such as methyl carbazate, to form the corresponding hydrazone. Subsequent cyclization under appropriate conditions, often involving a base, leads to the formation of the 1,2,4-triazol-5-one ring. The 4-methoxybenzenesulfonate group can then be displaced by a nucleophile to introduce further diversity into the final molecule.

Table 1: Proposed Synthesis of a 1,2,4-Triazol-5-one Derivative

StepReactantsReagents and ConditionsProduct
14-Formylphenyl 4-methoxybenzenesulfonate, Methyl carbazateMild acid catalyst (e.g., acetic acid), reflux in ethanolN'-(4-((4-methoxybenzyl)sulfonyl)oxy)benzylidene)carbohydrazide
2Product from Step 1Base (e.g., sodium ethoxide), reflux in ethanol4-((4-methoxybenzyl)sulfonyl)oxy)phenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
3Product from Step 2Nucleophile (e.g., sodium azide)4-(4-azidophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This synthetic strategy highlights the utility of the aldehyde group in constructing the core heterocyclic ring system, while the sulfonate ester allows for late-stage functionalization, a powerful approach in combinatorial chemistry and drug discovery.

Assembly of Polyfunctionalized Aromatic Scaffolds

The orthogonal reactivity of the formyl and sulfonate groups in 4-Formylphenyl 4-methoxybenzenesulfonate makes it an ideal starting material for the assembly of polyfunctionalized aromatic scaffolds. The aldehyde can be selectively transformed into a variety of other functional groups, including alcohols, carboxylic acids, alkenes, and nitriles, without affecting the sulfonate ester. Subsequently, the sulfonate can be displaced to introduce another substituent onto the aromatic ring.

For example, a Wittig reaction on the aldehyde can introduce a carbon-carbon double bond, while the sulfonate group remains intact. This intermediate can then undergo a Suzuki or Heck cross-coupling reaction to introduce an aryl or vinyl group, respectively. This sequential functionalization allows for the precise and controlled construction of complex aromatic molecules with multiple points of diversity.

Table 2: Illustrative Sequential Functionalization Reactions

Reaction TypeReagents and ConditionsFunctional Group Transformation
Wittig ReactionPhosphonium ylide (e.g., Ph3P=CHCO2Et)Aldehyde to Alkene
ReductionSodium borohydride (NaBH4)Aldehyde to Alcohol
OxidationPotassium permanganate (KMnO4)Aldehyde to Carboxylic Acid
Suzuki CouplingArylboronic acid, Pd catalyst, baseSulfonate to Biaryl
Buchwald-Hartwig AminationAmine, Pd catalyst, baseSulfonate to Arylamine

The ability to perform these transformations in a stepwise manner provides chemists with a powerful tool for the synthesis of novel materials and biologically active compounds.

Divergent Synthetic Strategies Utilizing Multiple Reactive Sites

The presence of two chemically distinct reactive sites in 4-Formylphenyl 4-methoxybenzenesulfonate allows for the implementation of divergent synthetic strategies. From this single starting material, a multitude of different products can be accessed by simply changing the order and type of reactions performed. This approach is highly efficient for generating chemical libraries for high-throughput screening.

A divergent synthesis could begin with either the modification of the aldehyde or the substitution of the sulfonate. For instance, one synthetic route could start with the reduction of the aldehyde to an alcohol, followed by a nucleophilic substitution of the sulfonate. An alternative route could commence with a Suzuki coupling to replace the sulfonate, followed by a condensation reaction on the aldehyde.

This divergent approach is illustrated in the following schematic:

By exploring the various combinations of reactions at the two functional groups, a diverse range of complex molecules can be efficiently synthesized from a common starting material. This highlights the strategic advantage of using bifunctional building blocks like 4-Formylphenyl 4-methoxybenzenesulfonate in modern organic synthesis.

Mechanistic and Theoretical Investigations Pertaining to 4 Formylphenyl 4 Methoxybenzenesulfonate

Elucidation of Reaction Mechanisms in Transformations Involving the Compound

Transformations involving 4-Formylphenyl 4-methoxybenzenesulfonate (B230329) are primarily centered around the reactivity of the sulfonate ester group and the formyl group. The sulfonate ester is an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

One of the most fundamental reactions of sulfonate esters is hydrolysis. The mechanism of sulfonate ester hydrolysis has been a subject of considerable debate, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways. acs.orgnih.gov The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the leaving group.

In a concerted mechanism , the nucleophile attacks the sulfur atom, and the sulfur-oxygen bond to the phenoxy group cleaves simultaneously through a single transition state.

In a stepwise mechanism , the reaction proceeds through a pentavalent intermediate. rsc.orgsemanticscholar.org This pathway is more likely with strong nucleophiles and poor leaving groups. For 4-Formylphenyl 4-methoxybenzenesulfonate, the 4-formylphenyl group is a relatively good leaving group due to the electron-withdrawing nature of the formyl substituent, which can stabilize the resulting phenoxide ion.

The formyl group can undergo typical aldehyde reactions, such as nucleophilic addition. However, the reactivity of the aldehyde is influenced by the electron-withdrawing sulfonate group, which can enhance its electrophilicity.

A proposed mechanism for the sulfonylation of phenols to form sulfonate esters, the reverse of hydrolysis, can proceed via a sulfene intermediate or through the attack of the phenol (B47542) on the sulfonyl chloride in the presence of a base like pyridine (B92270). researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the electronic structure, conformation, and reactivity of 4-Formylphenyl 4-methoxybenzenesulfonate that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For 4-Formylphenyl 4-methoxybenzenesulfonate, DFT calculations can predict several key reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy of the LUMO is indicative of the molecule's ability to accept electrons, thus relating to its electrophilicity. The HOMO energy relates to its ability to donate electrons, or its nucleophilicity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the LUMO is expected to be localized on the formylphenyl ring, particularly the aldehyde carbon, and the sulfur atom of the sulfonate group, indicating these as the primary sites for nucleophilic attack. The HOMO is likely distributed over the methoxybenzenesulfonate ring.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. nih.gov For 4-Formylphenyl 4-methoxybenzenesulfonate, the MEP would show negative potential (red/yellow) around the oxygen atoms of the sulfonate and formyl groups, indicating their nucleophilic character. Positive potential (blue) would be concentrated on the sulfur atom and the formyl hydrogen, highlighting them as electrophilic centers.

Global Reactivity Descriptors: DFT calculations can quantify a molecule's reactivity through various indices. nih.gov

Descriptor Significance Predicted Trend for 4-Formylphenyl 4-methoxybenzenesulfonate
Electronegativity (χ) A measure of the power of an atom or group of atoms to attract electrons towards itself.High, due to the presence of electronegative oxygen and sulfur atoms.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.Moderate; the molecule is polarizable but not extremely reactive.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts an optimal amount of electronic charge from the environment. nih.govHigh, indicating a strong electrophilic character, particularly at the sulfur and formyl carbon atoms. nih.gov
Nucleophilicity Index (N) A measure of the ability of a molecule to donate electrons.Lower than its electrophilicity, with the methoxy (B1213986) group enhancing the nucleophilicity of its aromatic ring.

This table is generated based on general principles of DFT and typical values for similar organic molecules.

The three-dimensional structure and flexibility of 4-Formylphenyl 4-methoxybenzenesulfonate are key to its physical properties and how it interacts with other molecules.

Conformational Analysis: The molecule's conformation is primarily determined by the rotation around the S-O and C-O single bonds of the ester linkage. Computational studies on analogous aromatic esters, like phenyl benzoate, have shown that multiple stable conformers can exist with relatively small energy differences. researchgate.net The preferred conformation will be a balance between steric hindrance and electronic effects, such as conjugation between the aromatic rings and the sulfonate group.

Intermolecular Interactions: In the solid state, the crystal packing is governed by various non-covalent interactions. rsc.org For this compound, the primary intermolecular forces would include:

Dipole-dipole interactions: Due to the polar sulfonate and formyl groups.

π-π stacking: Aromatic interactions between the phenyl rings of adjacent molecules are expected to play a significant role in the crystal lattice. researchgate.netacs.org

Investigation of Acid-Base Properties and Reactivity Profiles of Related Compounds or Reaction Intermediates

The acid-base properties of related structures can provide context for the reactivity of 4-Formylphenyl 4-methoxybenzenesulfonate and its reaction intermediates.

Phenols: Phenol is weakly acidic, with its acidity influenced by substituents on the aromatic ring. libretexts.org The conjugate base, the phenoxide ion, is stabilized by resonance, delocalizing the negative charge onto the benzene ring. chemguide.co.uk Electron-withdrawing groups, like the formyl group in 4-hydroxybenzaldehyde (B117250) (a precursor), increase the acidity of the phenol by further stabilizing the phenoxide ion. libretexts.org

Sulfonic Acids: Arenesulfonic acids, such as 4-methoxybenzenesulfonic acid, are strong acids, comparable in strength to sulfuric acid. slideshare.net This is due to the extensive resonance stabilization of the sulfonate anion. youtube.com

The stability of the 4-formylphenoxide leaving group is a key factor in the reactivity of the parent ester. The pKa of 4-hydroxybenzaldehyde is approximately 7.6, which is lower than that of phenol (pKa ≈ 10), indicating that the 4-formylphenoxide is a more stable and thus better leaving group than phenoxide.

Kinetic Studies of Reactions Involving 4-Formylphenyl 4-methoxybenzenesulfonate

Kinetic studies measure the rate of a chemical reaction and provide quantitative data to support proposed mechanisms. For reactions involving 4-Formylphenyl 4-methoxybenzenesulfonate, such as its hydrolysis, kinetic experiments would be invaluable.

A typical kinetic study of the hydrolysis of this compound would involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions (e.g., changing pH, temperature, or nucleophile concentration).

Rate Law: The experimental rate law can distinguish between different mechanisms. For instance, a second-order rate law (first order in both the ester and the nucleophile) is often observed for the hydrolysis of sulfonate esters.

Brønsted and Hammett Plots: Linear free-energy relationships are powerful tools in mechanistic studies.

A Brønsted plot correlates the reaction rate with the pKa of the leaving group for a series of related compounds. The slope of this plot (βlg) provides information about the degree of bond cleavage in the transition state. A break in a Brønsted plot for the hydrolysis of aryl benzenesulfonates has been interpreted as evidence for a change in mechanism from stepwise to concerted. rsc.orgsemanticscholar.org

A Hammett plot relates the reaction rates for a series of substituted reactants to the electronic properties of the substituents (σ values). The slope (ρ) indicates the sensitivity of the reaction to electronic effects. A positive ρ value for the hydrolysis of substituted aryl sulfonates would indicate that electron-withdrawing groups on the leaving group accelerate the reaction by stabilizing the developing negative charge on the departing phenoxide. acs.org

Kinetic Parameter Information Gained Anticipated Result for Hydrolysis
Rate Constant (k) Intrinsic speed of the reaction.Would increase with stronger nucleophiles and higher temperatures.
Brønsted βleaving group Extent of S-O bond cleavage in the transition state.A value between -0.3 and -1.0 would be expected, consistent with significant leaving group departure in the transition state. rsc.org
Hammett ρ Sensitivity to electronic effects on the leaving group.A positive value, indicating stabilization of the negative charge on the phenoxide in the transition state. acs.org

This table presents anticipated results based on published kinetic studies of similar sulfonate esters.

Future Research Directions and Potential Innovations in Chemical Science

Development of Novel Synthetic Pathways for Advanced Derivatization of 4-Formylphenyl 4-methoxybenzenesulfonate (B230329)

The core structure of 4-Formylphenyl 4-methoxybenzenesulfonate can be synthesized through the esterification of 4-hydroxybenzaldehyde (B117250) with 4-methoxybenzenesulfonyl chloride. Building upon this fundamental synthesis, future research can focus on developing novel pathways for advanced derivatization, targeting both the formyl and the benzenesulfonate (B1194179) groups to create a library of new molecules with tailored properties.

The aldehyde group offers a prime site for a multitude of chemical transformations. sinocurechem.com It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. sinocurechem.comwikipedia.org Furthermore, it serves as a key reactant in condensation reactions to form Schiff bases, imines, and other C-N linked structures. sinocurechem.com These derivatizations allow for the introduction of a wide range of functionalities, including but not limited to, polymers, bioactive molecules, and photoactive moieties. scirp.org

The sulfonate ester group, while generally stable, can also be a target for derivatization. eurjchem.comnih.govperiodicchemistry.com Research could explore nucleophilic substitution reactions at the sulfonyl sulfur, although this is generally challenging. nih.gov A more promising avenue lies in modifying the methoxy-substituted aromatic ring through electrophilic aromatic substitution, introducing additional functional groups that can influence the electronic properties and steric hindrance of the molecule.

Table 1: Potential Derivatization Reactions of 4-Formylphenyl 4-methoxybenzenesulfonate

Functional GroupReaction TypePotential ReagentsResulting Functional Group
FormylOxidationPotassium permanganate, Chromium trioxideCarboxylic acid
FormylReductionSodium borohydride, Lithium aluminum hydrideHydroxymethyl
FormylWittig ReactionPhosphonium ylidesAlkene
FormylSchiff Base FormationPrimary aminesImine
MethoxybenzenesulfonateElectrophilic Aromatic SubstitutionNitrating agents, HalogensNitro, Halogenated derivatives

Exploration of Advanced Applications in Supramolecular Chemistry or Functional Materials Science

The distinct electronic and structural features of 4-Formylphenyl 4-methoxybenzenesulfonate make it an intriguing candidate for applications in supramolecular chemistry and the development of functional materials.

In supramolecular chemistry, the aromatic rings and polar functional groups can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. researchgate.net These interactions can drive the self-assembly of the molecules into well-defined, ordered structures like liquid crystals or molecular aggregates. The formyl group, in particular, can act as a hydrogen bond acceptor, while the sulfonate group's oxygen atoms can also participate in hydrogen bonding. researchgate.net The potential for forming liquid crystalline phases, a property observed in many rod-like molecules with aromatic cores, could be investigated. in-cosmetics.comnih.govmdpi.comnih.govresearchgate.net

In the realm of functional materials, this compound could serve as a monomer or a cross-linking agent in polymerization reactions. The formyl group can be utilized in polymerization processes, for instance, through reactions with diols or diamines to form polyesters or polyimines. scirp.org The resulting polymers would possess pendant methoxybenzenesulfonate groups, which could impart specific properties such as thermal stability, ion-conductivity, or altered solubility. The incorporation of sulfonate groups into polymer backbones is a known strategy for creating ion-exchange resins and proton-conducting membranes for fuel cells.

Table 2: Potential Applications in Materials Science

Application AreaRationalePotential Material Type
Supramolecular ChemistryPotential for self-assembly through non-covalent interactions.Liquid crystals, Gels, Organic frameworks
Functional PolymersFormyl group allows for polymerization and post-polymerization modification.Polyesters, Polyimines, Ion-exchange resins
Organic ElectronicsAromatic structure and potential for derivatization.Organic semiconductors, Dielectric materials

Design and Synthesis of Catalytic Systems Utilizing Derivatives of 4-Formylphenyl 4-methoxybenzenesulfonate

The bifunctional nature of 4-Formylphenyl 4-methoxybenzenesulfonate and its derivatives presents opportunities for the design of novel catalytic systems. The two distinct functional groups can act in concert to facilitate chemical reactions, a principle known as bifunctional catalysis. nih.gov

Derivatives of this compound could be designed to act as organocatalysts. For instance, the formyl group could be converted into a chiral amine, which, in conjunction with the sulfonate moiety, could create a chiral environment for asymmetric catalysis. The sulfonate group could act as a weakly coordinating anion or a hydrogen bond donor/acceptor, influencing the stereochemical outcome of a reaction.

Furthermore, this molecule can serve as a ligand for the synthesis of metal-based catalysts. The formyl and sulfonate oxygens could coordinate to a metal center, creating a well-defined catalytic site. By modifying the substituents on the aromatic rings, the electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity for specific transformations. The synthesis of such bifunctional catalysts could lead to new and efficient methods for a variety of organic reactions.

Table 3: Potential Catalytic Applications

Catalyst TypeDesign PrinciplePotential Reactions Catalyzed
OrganocatalystChiral derivatization of the formyl group, with the sulfonate acting as a secondary interaction site.Asymmetric aldol (B89426) reactions, Michael additions, Mannich reactions
Metal-based CatalystUse of the compound or its derivatives as ligands for transition metals.Cross-coupling reactions, Oxidation, Reduction
Bifunctional CatalystCooperative action of the aldehyde/derivative and sulfonate groups.Cascade reactions, Tandem catalysis

Q & A

Basic Questions

Q. How can the synthesis of 4-formylphenyl 4-methoxybenzenesulfonate be optimized for high yield and purity?

  • Methodological Answer: The compound is typically synthesized via esterification of 4-methoxybenzenesulfonyl chloride with 4-formylphenol under acidic catalysis. Key parameters include:

  • Using anhydrous conditions and acid catalysts (e.g., pyridinium 4-methoxybenzenesulfonate) to enhance reaction efficiency .
  • Monitoring reaction progress via TLC and purifying the product via recrystallization from ethanol to achieve >95% purity.
  • Adjusting molar ratios (e.g., 1:1.2 for phenol:sulfonyl chloride) to minimize unreacted starting material .

Q. What spectroscopic and crystallographic methods are critical for characterizing 4-formylphenyl 4-methoxybenzenesulfonate?

  • Methodological Answer:

  • FT-IR spectroscopy identifies functional groups: C=O stretch at ~1704 cm⁻¹, symmetric/asymmetric SO₂ stretches at ~1358 and 1146 cm⁻¹ .
  • Single-crystal X-ray diffraction resolves the crystal structure, including bond lengths, angles, and packing motifs. For example, the dihedral angle between the formylphenyl and methoxybenzenesulfonate moieties is ~54.6°, with C–H⋯O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 72–73°C vs. 75–76°C) for 4-formylphenyl 4-methoxybenzenesulfonate be resolved?

  • Methodological Answer:

  • Compare synthesis protocols: Differences in solvent purity (e.g., ethanol vs. methanol) or recrystallization conditions may affect melting points.
  • Use differential scanning calorimetry (DSC) for precise measurement under controlled heating rates (e.g., 5°C/min) to minimize discrepancies .
  • Analyze polymorphic forms via PXRD; variations in crystal packing can lead to divergent thermal properties .

Q. What strategies elucidate the hydrogen-bonding network and crystal packing in 4-formylphenyl 4-methoxybenzenesulfonate?

  • Methodological Answer:

  • X-ray crystallography reveals intermolecular interactions. For example, C–H⋯O bonds between the sulfonate oxygen and aromatic protons form sheets parallel to the bc plane .
  • Computational tools (e.g., PLATON) analyze void spaces and Hirshfeld surfaces to quantify interaction contributions (e.g., O⋯H contacts account for ~15% of total interactions) .

Q. How is the inhibitory activity of 4-formylphenyl 4-methoxybenzenesulfonate against carbonic anhydrase isoforms evaluated?

  • Methodological Answer:

  • In vitro assays : Measure IC₅₀ values using stopped-flow CO₂ hydration. For example, compare inhibition of human CA I and II isoforms at pH 7.4 with 10 mM Tris buffer .
  • Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (e.g., competitive vs. non-competitive).
  • Structural docking (e.g., AutoDock Vina) correlates inhibitory potency with sulfonate group positioning in the enzyme active site .

Q. What mechanistic insights govern the reactivity of 4-formylphenyl 4-methoxybenzenesulfonate in nucleophilic substitution reactions?

  • Methodological Answer:

  • Investigate leaving-group aptitude via kinetic studies. The sulfonate group’s electron-withdrawing methoxy substituent enhances reactivity in SN2 reactions (e.g., with amines or thiols).
  • Use DFT calculations (e.g., Gaussian) to map transition states and activation energies, revealing steric effects from the formylphenyl group .

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